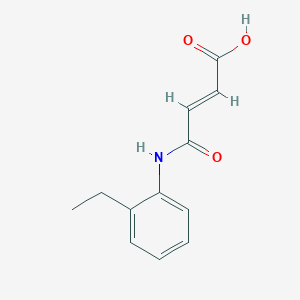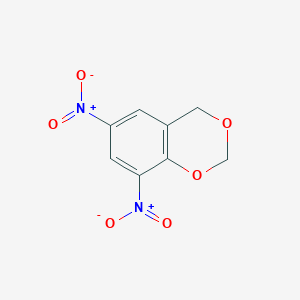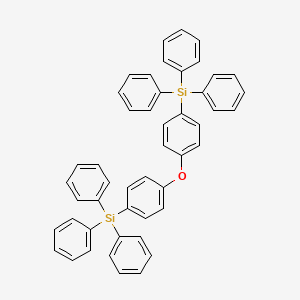
4-(Triphenylsilyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triphenylsilyl)phenyl ether is an organic compound with the molecular formula C48H38OSi2 and a molecular weight of 687.009 g/mol . This compound is characterized by the presence of a triphenylsilyl group attached to a phenyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-(Triphenylsilyl)phenyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the Williamson ether synthesis. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylsilyl)phenyl ether undergoes several types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, sulfuric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols.
Scientific Research Applications
4-(Triphenylsilyl)phenyl ether is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving cell signaling and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 4-(Triphenylsilyl)phenyl ether involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing biological processes and material properties. Specific details on its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl ether
- Triethylsilyl ether
- tert-Butyldimethylsilyl ether
- tert-Butyldiphenylsilyl ether
- Triisopropylsilyl ether
Uniqueness
4-(Triphenylsilyl)phenyl ether is unique due to its triphenylsilyl group, which imparts distinct chemical properties compared to other silyl ethers. This makes it particularly useful in specific research and industrial applications where these properties are advantageous.
Properties
CAS No. |
57519-30-9 |
|---|---|
Molecular Formula |
C48H38OSi2 |
Molecular Weight |
687.0 g/mol |
IUPAC Name |
triphenyl-[4-(4-triphenylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C48H38OSi2/c1-7-19-41(20-8-1)50(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)49-40-33-37-48(38-34-40)51(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
InChI Key |
JUAPGWMEWKQKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)

![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
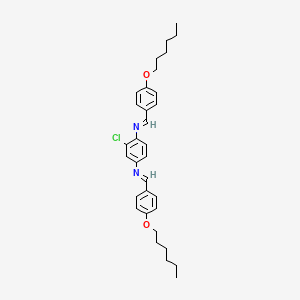

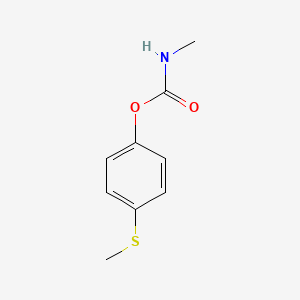
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)


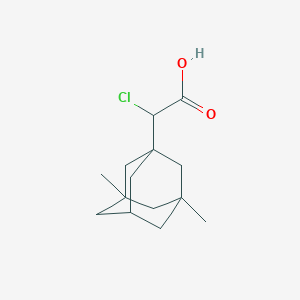
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)

